4-Bromo-3-hydroxybenzene-1-sulfonyl chloride
Overview
Description
4-Bromo-3-hydroxybenzene-1-sulfonyl chloride is a chemical compound with the linear formula BrC6H4SO2Cl . It has a molecular weight of 255.52 .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-hydroxybenzene-1-sulfonyl chloride consists of a benzene ring with a bromo group (Br), a hydroxy group (OH), and a sulfonyl chloride group (SO2Cl) attached to it .Scientific Research Applications
Fluorosulfonylation and Synthesis of Isoxazoles
A study by Leng & Qin (2018) developed a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, which demonstrated potential as a tris-electrophile and for the regioselective synthesis of sulfonyl fluoride-containing isoxazoles.
Spectroscopic Analysis and Molecular Studies
Jeyavijayan (2015) conducted a study on P-bromobenzene sulfonyl chloride, exploring its molecular electrostatic potential, NBO, and HOMO-LUMO analysis using FTIR and FT-Raman spectroscopic techniques.
Chromogenic Reagent Development
Meng Shuang (2002) described the synthesis of a chromogenic reagent and its application for spectrophotometric determination of cadmium(II) in wastewater.
Photoreduction Studies
A 1988 study by Wubbels, Snyder, & Coughlin investigated the HCl-catalyzed photoreduction of 4-bromonitrobenzene and its reaction mechanism involving radical intermediates.
Sonication in Chemical Synthesis
Abimannan, Selvaraj, & Rajendran (2015) researched the effects of sonication on the reaction of 4-bromo-1-methylbenzene with sodium sulfide, highlighting enhancements in reaction rate and efficiency.
Gas-Phase Electron Diffraction and Quantum Chemical Studies
A study by Petrov et al. (2009) focused on the structure of 4-nitrobenzene sulfonyl chloride, combining gas-phase electron diffraction and quantum chemical methods.
Vibrational Spectroscopic and Molecular Studies
Nagarajan & Krishnakumar (2018) performed a vibrational spectroscopic study of 4-Cyano-2-methoxybenzenesulfonyl Chloride, focusing on its molecular properties.
Hydrolysis and Reactivity Studies
Cevasco, Piątek, & Thea (2011) explored the hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides, examining the independence of reactivity from pH.
Radical Bromination in Organic Chemistry
Quartara et al. (2006) studied the solvent dependent radical bromination of aromatic sulfonyl chlorides, focusing on the process's yield and reproducibility.
Capillary Zone Electrophoresis in Analytical Chemistry
A 1994 study by Zhang & Warner investigated the separation of sulfonated calixarenes and 4-hydroxybenzene sulfonate using capillary zone electrophoresis.
Safety And Hazards
properties
IUPAC Name |
4-bromo-3-hydroxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO3S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDJJMXGNZPDNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-hydroxybenzene-1-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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